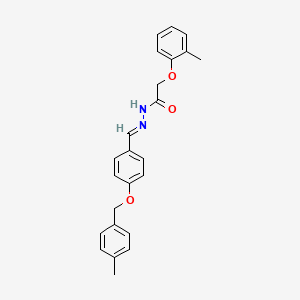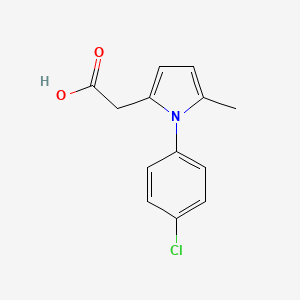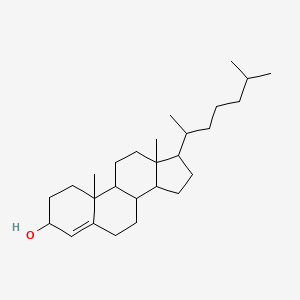![molecular formula C12H16Cl2N4O2 B12005603 1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] CAS No. 13908-69-5](/img/structure/B12005603.png)
1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a benzene ring substituted with two urea groups, each containing a 2-chloroethyl side chain. Its molecular formula is C12H14Cl2N2O2.
Vorbereitungsmethoden
The synthesis of 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] typically involves the reaction of 1,4-diaminobenzene with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] has found applications in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] can be compared with other similar compounds, such as:
1,1’-Biphenyl-4,4’-diylbis[3-(2-chloroethyl)urea]: Similar structure but with a biphenyl core instead of a benzene ring.
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]:
1,1’-Benzene-1,4-diylbis[3-(2-bromoethyl)urea]: Bromine substitution affects the compound’s chemical properties and reactivity.
The uniqueness of 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
13908-69-5 |
|---|---|
Molekularformel |
C12H16Cl2N4O2 |
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-(2-chloroethylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C12H16Cl2N4O2/c13-5-7-15-11(19)17-9-1-2-10(4-3-9)18-12(20)16-8-6-14/h1-4H,5-8H2,(H2,15,17,19)(H2,16,18,20) |
InChI-Schlüssel |
JWHWQBGXRFLSGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)








![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
